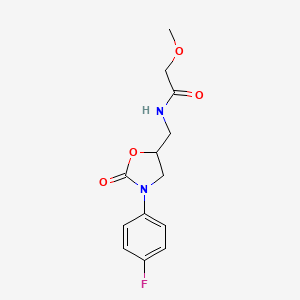

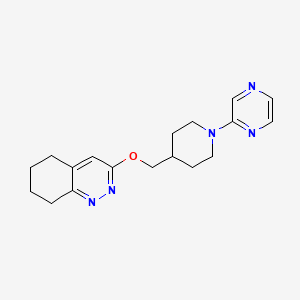

![molecular formula C16H17N3O4S2 B3012660 ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 532387-10-3](/img/structure/B3012660.png)

ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves several steps. One approach is through the reaction of an enaminone precursor with a diazonium salt of 3-amino-1,2,4-triazole in pyridine. The resulting product is the title compound, which exhibits interesting biological properties .

Molecular Structure Analysis

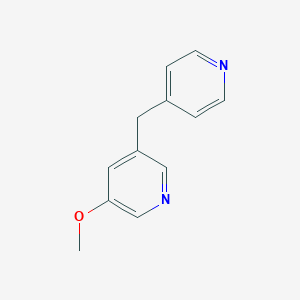

The molecular formula of this compound is C~18~H~14~N~4~O~4~S~2~ . It contains a thiophene ring, a tetrahydropyrimidine ring, and an ester group. The presence of these functional groups contributes to its diverse properties and potential applications .

Chemical Reactions Analysis

The compound’s reactivity arises from its enaminone moiety and the thiophene nucleus. Enaminones exhibit ambident nucleophilicity, allowing them to react at multiple sites. The thiophene nucleus is known for its pharmacological characteristics, including antimicrobial, antiviral, and antitumor activities .

Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Materials

This compound exhibits intriguing nonlinear optical (NLO) properties. Both theoretical and experimental studies have shed light on its crystal shape, FT-IR spectra, and electronic characteristics . The compound’s first-order hyperpolarizability is impressive, making it a potential candidate for NLO technology. Researchers are exploring its use in devices such as optocommunicators, optoswitchers, and memory processors.

Perovskite Solar Cells

“Ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate” has a band offset compatible with perovskite solar cells (e.g., MAPbI3/Au-nanospheres). With a band offset of approximately 3.1 eV, it shows promise for achieving high conversion efficiencies (up to 24.84%) in solar energy conversion .

Avalanche Photodetectors (APDs)

The compound’s unique properties position it as a potential material for avalanche photodetectors. APDs are crucial for detecting low-intensity light signals, and “ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate” may play a role in advancing this technology .

Organic Solar Cells

Ternary organic solar cells (TOSCs) benefit from the compound’s multifunctional properties. Researchers have achieved efficiencies of about 15–17% using bulk-heterojunctions. Additionally, pseudo-bilayer architecture photocells have reached efficiencies of 17.42%, surpassing organic/inorganic hybrid cells .

Crystal Engineering

Understanding the crystal structure of this compound is essential for optimizing its properties. Quantum chemical calculations provide insights into the energies of pairwise interactions between molecules, aiding crystal engineering efforts .

Multifunctional Molecules

The compound’s formyl group, hydroxyl group, and imide moiety make it multifunctional. Researchers are exploring its potential in various applications, including drug design and materials science .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-[(E)-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S2/c1-2-23-15(22)11-8-5-3-4-6-10(8)25-14(11)17-7-9-12(20)18-16(24)19-13(9)21/h7H,2-6H2,1H3,(H3,18,19,20,21,24)/b17-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCOKYOXWUWAHN-REZTVBANSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)N=CC3=C(NC(=S)NC3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)/N=C/C3=C(NC(=S)NC3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

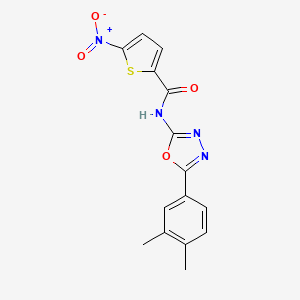

![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B3012579.png)

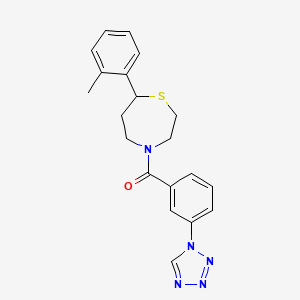

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B3012580.png)

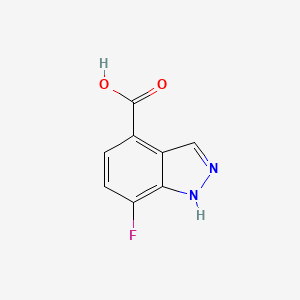

![Piperidin-1-yl-[4-[3-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]methanone](/img/structure/B3012581.png)

![2-[(3-Methylthiophen-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B3012584.png)

![6-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-7H-purine](/img/structure/B3012592.png)